molecular formula C18H17N3O3 B6243364 N-(2-aminophenyl)-4-[2-(prop-2-yn-1-yloxy)acetamido]benzamide CAS No. 2758003-90-4

N-(2-aminophenyl)-4-[2-(prop-2-yn-1-yloxy)acetamido]benzamide

Cat. No.: B6243364
CAS No.: 2758003-90-4
M. Wt: 323.3
InChI Key:
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Description

N-(2-aminophenyl)-4-[2-(prop-2-yn-1-yloxy)acetamido]benzamide is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound features a benzamide core with functional groups that allow for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-4-[2-(prop-2-yn-1-yloxy)acetamido]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-aminophenylamine with benzoyl chloride to form N-(2-aminophenyl)benzamide.

    Introduction of the Acetamido Group: The next step involves the acylation of the benzamide with 2-(prop-2-yn-1-yloxy)acetyl chloride to introduce the acetamido group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-4-[2-(prop-2-yn-1-yloxy)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-aminophenyl)-4-[2-(prop-2-yn-1-yloxy)acetamido]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-[2-(prop-2-yn-1-yloxy)acetamido]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)benzamide: Shares the benzamide core but lacks the acetamido and prop-2-yn-1-yloxy groups.

    4-acetamidobenzamide: Contains the acetamido group but lacks the 2-aminophenyl and prop-2-yn-1-yloxy groups.

Uniqueness

N-(2-aminophenyl)-4-[2-(prop-2-yn-1-yloxy)acetamido]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

2758003-90-4

Molecular Formula

C18H17N3O3

Molecular Weight

323.3

Purity

95

Origin of Product

United States

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